molecular formula C21H19NO6S B1417983 4-(((4-(2-Methoxyphenoxy)phenyl)sulfonamido)methyl)benzoic acid CAS No. 885268-84-8

4-(((4-(2-Methoxyphenoxy)phenyl)sulfonamido)methyl)benzoic acid

Cat. No.: B1417983
CAS No.: 885268-84-8
M. Wt: 413.4 g/mol
InChI Key: SQSVKGCKTUPPME-UHFFFAOYSA-N
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Description

4-(((4-(2-Methoxyphenoxy)phenyl)sulfonamido)methyl)benzoic acid is a compound with the molecular formula C21H19NO6S and a molecular weight of 413.4 g/mol. This compound has garnered significant attention in various fields of research and industry due to its unique physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((4-(2-Methoxyphenoxy)phenyl)sulfonamido)methyl)benzoic acid typically involves multiple steps, including the formation of intermediate compounds. The specific synthetic routes and reaction conditions can vary, but generally involve the following steps:

    Formation of Intermediate Compounds: The initial step often involves the reaction of 2-methoxyphenol with a suitable reagent to form an intermediate compound.

    Sulfonation: The intermediate compound is then subjected to sulfonation to introduce the sulfonamido group.

    Coupling Reaction: The sulfonated intermediate is then coupled with a benzoic acid derivative to form the final product.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-(((4-(2-Methoxyphenoxy)phenyl)sulfonamido)methyl)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced derivatives with fewer oxygen-containing groups .

Scientific Research Applications

4-(((4-(2-Methoxyphenoxy)phenyl)sulfonamido)methyl)benzoic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It is utilized in biological studies to investigate its effects on cellular processes and pathways.

    Medicine: The compound has potential therapeutic applications and is studied for its pharmacological properties.

    Industry: It is used in the development of new materials and products with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-(((4-(2-Methoxyphenoxy)phenyl)sulfonamido)methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(((4-(2-Methoxyphenoxy)phenyl)sulfonamido)methyl)benzoic acid include:

    4-((4-(2-Methoxyphenoxy)phenyl)sulfonamido)benzoic acid: A closely related compound with similar chemical structure and properties.

    4-(2-Methoxyphenoxy)benzoic acid: Another related compound with a simpler structure.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and physical properties. This makes it particularly valuable in various research and industrial applications.

Properties

IUPAC Name

4-[[[4-(2-methoxyphenoxy)phenyl]sulfonylamino]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO6S/c1-27-19-4-2-3-5-20(19)28-17-10-12-18(13-11-17)29(25,26)22-14-15-6-8-16(9-7-15)21(23)24/h2-13,22H,14H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQSVKGCKTUPPME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NCC3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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